Tert-butyl p-tolylcarbamate

Vue d'ensemble

Description

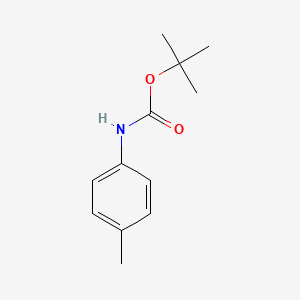

tert-Butyl N-(4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in organic synthesis and as a protecting group in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl N-(4-methylphenyl)carbamate can be synthesized through the reaction of p-tolyl isocyanate with tert-butyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a base or an acid .

Industrial Production Methods: Industrial production of Tert-butyl p-tolylcarbamate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(4-methylphenyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation reactions may produce corresponding carbonyl compounds .

Applications De Recherche Scientifique

Synthesis of N-Aryl Carbamates

One of the primary applications of tert-butyl p-tolylcarbamate is in the synthesis of N-aryl carbamates through palladium-catalyzed cross-coupling reactions. This method allows for the introduction of aryl groups into carbamate structures, which is crucial for developing pharmaceuticals and agrochemicals. The reaction typically involves this compound reacting with various aryl halides in the presence of a palladium catalyst and a base, yielding high product yields (up to 94%) under optimized conditions .

Protection of Amines

This compound is widely used as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl (Boc) group can be introduced to amines to prevent unwanted reactions during subsequent synthetic steps. The protection is reversible, allowing chemists to deprotect the amine under mild acidic conditions when needed. This strategy is particularly useful in multi-step syntheses where selective reactivity is required .

Intermediate in Drug Synthesis

The compound has been identified as an intermediate in the synthesis of various biologically active compounds, including potential anti-cancer agents. For instance, derivatives of this compound have been explored as intermediates in the preparation of compounds that exhibit significant cytotoxicity against human tumor cell lines. This highlights its potential role in drug discovery and development .

Palladium-Catalyzed Reactions

In a study published by the National Institutes of Health, this compound was utilized in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize N-Boc-protected anilines. The study demonstrated that varying reaction conditions could lead to different yields and selectivities, emphasizing the compound's versatility in synthetic chemistry .

Immunological Applications

Research has also shown that derivatives of this compound can be employed to synthesize haptens for immunological studies. These haptens are crucial for generating antibodies for diagnostic purposes or therapeutic applications, showcasing the compound's relevance beyond traditional organic synthesis .

Data Tables

Mécanisme D'action

The mechanism of action of Tert-butyl p-tolylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic or basic conditions, releasing the free amine .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

tert-Butyl-N-(2-methylphenyl)carbamate: A similar compound with a different substitution pattern on the aromatic ring.

tert-Butyl [ (4-methylphenyl)sulfonyl]carbamate: A sulfonyl carbamate derivative with different chemical properties.

Uniqueness: tert-Butyl N-(4-methylphenyl)carbamate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic synthesis and as a protecting group in complex chemical reactions .

Activité Biologique

Tert-butyl p-tolylcarbamate, also known as tert-butyl N-(4-methylphenyl)carbamate, is an organic compound with the chemical formula and a molecular weight of 207.27 g/mol. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

This compound can be synthesized through various methods, including palladium-catalyzed reactions and carbamate formation from amines and carbonic acid derivatives. The synthesis typically involves the reaction of p-toluidine with tert-butyl chloroformate in the presence of a base, yielding high purity and yield (up to 98%) as confirmed by NMR spectroscopy .

Key Chemical Properties:

- Appearance: White solid

- Melting Point: 81-82°C

- Yield: Typically around 98%

- NMR Data: Characteristic peaks include δ 7.25 (d, J = 8 Hz, 2H), δ 7.08 (d, J = 8 Hz, 2H), and δ 2.29 (s, 3H) .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells via the modulation of apoptotic pathways .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has been reported to modulate the activity of γ-secretase, an enzyme implicated in Alzheimer's disease. The compound's ability to interact with this enzyme suggests potential therapeutic applications in neurodegenerative disorders .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Case Studies

- Breast Cancer Research : A study published in Cancer Letters highlighted the effects of this compound on MCF-7 cells, showing a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, this compound demonstrated a capacity to reduce amyloid-beta peptide levels by modulating γ-secretase activity. This suggests a dual role in both cancer therapy and neuroprotection .

- General Toxicity Assessment : Toxicological assessments indicated that this compound exhibits low acute toxicity levels, making it a candidate for further pharmacological development .

Propriétés

IUPAC Name |

tert-butyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406851 | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-59-8 | |

| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.